molecular formula C21H25ClO3 B11162239 6-chloro-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-4-ethyl-2H-chromen-2-one

6-chloro-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-4-ethyl-2H-chromen-2-one

Cat. No.: B11162239
M. Wt: 360.9 g/mol
InChI Key: PQECBVKUBWAOII-OQLLNIDSSA-N
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Description

6-chloro-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-4-ethyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its unique structure, which includes a chloro group, an ethyl group, and a dimethylocta-dienyl ether moiety attached to the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 6-chloro-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-4-ethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the chloro group: Chlorination of the chromen-2-one core can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the dimethylocta-dienyl ether moiety: This step involves the reaction of the chloro-chromen-2-one intermediate with the appropriate allylic alcohol under basic conditions to form the ether linkage.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

6-chloro-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-4-ethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of double bonds or the chloro group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Esterification: The hydroxyl group in the dimethylocta-dienyl moiety can undergo esterification with carboxylic acids or acid chlorides to form esters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-chloro-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-4-ethyl-2H-chromen-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. It serves as a lead compound for the development of new drugs.

    Biological Studies: Researchers investigate its effects on various biological pathways and its interactions with cellular targets, such as enzymes and receptors.

    Chemical Biology: The compound is used as a probe to study biological processes and to elucidate the mechanisms of action of related compounds.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-4-ethyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

6-chloro-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-4-ethyl-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential therapeutic properties.

Properties

Molecular Formula

C21H25ClO3

Molecular Weight

360.9 g/mol

IUPAC Name

6-chloro-7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-4-ethylchromen-2-one

InChI

InChI=1S/C21H25ClO3/c1-5-16-11-21(23)25-19-13-20(18(22)12-17(16)19)24-10-9-15(4)8-6-7-14(2)3/h7,9,11-13H,5-6,8,10H2,1-4H3/b15-9+

InChI Key

PQECBVKUBWAOII-OQLLNIDSSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC=C(C)CCC=C(C)C

Origin of Product

United States

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